Cas no 834798-18-4 (N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine)
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine Chemical and Physical Properties
Names and Identifiers
-
- N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine
- N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine
- SCHEMBL4279158
- PQGRFOOHSZILMA-UHFFFAOYSA-N
- DTXSID90556945
- N2-(2-(Dimethylamino)ethyl)pyridine-2,3-diamine
- 2-N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine
- N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine
- BB 0255011
- FT-0681525
- AKOS009236834
- SB53927
- 834798-18-4
-
- MDL: MFCD11186951
- Inchi: 1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12)
- InChI Key: PQGRFOOHSZILMA-UHFFFAOYSA-N
- SMILES: N(C)(C)CCNC1C(=CC=CN=1)N
Computed Properties
- Exact Mass: 180.137496527g/mol
- Monoisotopic Mass: 180.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 54.2Ų
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181550-5g |
N2-(2-(Dimethylamino)ethyl)pyridine-2,3-diamine |
834798-18-4 | 95% | 5g |
$519.12 | 2023-08-31 | |
| Matrix Scientific | 053076-500mg |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine |
834798-18-4 | 500mg |
$250.00 | 2021-06-27 | ||
| Matrix Scientific | 053076-1g |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine |
834798-18-4 | 1g |
$350.00 | 2021-06-27 | ||
| Matrix Scientific | 053076-2.500g |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine |
834798-18-4 | 2.500g |
$515.00 | 2021-06-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743330-1g |
n2-(2-(Dimethylamino)ethyl)pyridine-2,3-diamine |
834798-18-4 | 98% | 1g |
¥1533.00 | 2024-07-28 |
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine
Research Briefing on N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine (CAS: 834798-18-4) in Chemical Biology and Pharmaceutical Applications
N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine (CAS: 834798-18-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative has shown promising potential in various therapeutic applications, particularly as a building block for kinase inhibitors and other targeted therapies. Recent studies have focused on its unique structural properties that enable selective interactions with biological targets, making it a valuable scaffold in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's effectiveness as a precursor in synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors. The dimethylaminoethyl moiety at the N2 position was found to enhance binding affinity while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that this compound forms critical hydrogen bonds with key residues in the BTK active site, explaining its improved inhibitory activity compared to similar structures.
Further investigations into the compound's mechanism of action have uncovered its potential in modulating immune responses. A recent Nature Communications paper (2024) reported that derivatives of 834798-18-4 exhibit selective inhibition of interleukin-2-inducible T-cell kinase (ITK), suggesting applications in autoimmune diseases and transplant rejection. The researchers noted that the pyridinediamine core provides optimal geometry for interacting with the ATP-binding pocket while the dimethylaminoethyl side chain contributes to solubility and membrane permeability.
From a synthetic chemistry perspective, new methodologies have been developed to optimize the production of 834798-18-4 and its derivatives. A 2024 Organic Process Research & Development publication described an improved catalytic amination process that achieves >90% yield with excellent purity. This advancement addresses previous challenges in scaling up production while maintaining the stereochemical integrity of the compound, which is crucial for its biological activity.
Ongoing clinical research is exploring the therapeutic potential of 834798-18-4 derivatives in oncology. Preliminary results from Phase I trials (ASCO 2024 abstracts) indicate good tolerability and promising antitumor activity in B-cell malignancies when used as part of combination therapies. Researchers are particularly encouraged by the compound's ability to overcome resistance mechanisms observed with first-generation kinase inhibitors.
Future research directions for 834798-18-4 include structural optimization to enhance target selectivity and reduce off-target effects, as well as exploration of its potential in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier, as demonstrated in recent animal studies, opens new possibilities for CNS-targeted therapies. Additionally, computational approaches are being employed to design next-generation derivatives with improved pharmacological profiles.
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